Ethyl 7-bromo-1-isopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 7-bromo-1-isopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-1-isopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a quinoline derivative followed by esterification. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon. The process may also involve heating under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-1-isopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can be used to modify the quinoline ring, potentially altering its biological activity.
Substitution: Halogen atoms like bromine can be substituted with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Ethyl 7-bromo-1-isopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-1-isopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often occurs through hydrogen bonding or hydrophobic interactions, leading to changes in the biological pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: This compound has a cyclopropyl group instead of an isopropyl group.
Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: This compound has a chlorine atom instead of a bromine atom.
Uniqueness
Ethyl 7-bromo-1-isopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group and bromine atom can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Biological Activity
Ethyl 7-bromo-1-isopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (referred to as "the compound") is a synthetic organic compound belonging to the quinoline class. Its molecular formula is C16H18BrNO3 with a molecular weight of approximately 352.22 g/mol. This compound has garnered attention due to its significant biological activities, particularly in the field of antibacterial research.
Chemical Structure and Properties
The compound features a bromo substituent at the 7-position, an isopropyl group at the 1-position, and a methyl group at the 8-position of the quinoline ring. The presence of a carboxylate group at the 3-position enhances its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including the bromination of quinoline derivatives and subsequent esterification reactions. The methods used for synthesis are crucial for producing this compound in sufficient yield and purity for research applications .
Antibacterial Properties
The compound exhibits notable antibacterial activity, particularly as an intermediate in the synthesis of ozenoxacin, a topical antibiotic approved by the FDA for treating bacterial infections such as impetigo. Ozenoxacin has shown efficacy against bacteria resistant to conventional antibiotics, making this compound a vital component in developing new antimicrobial therapies .
Minimum Inhibitory Concentration (MIC) values have been determined for various bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | ≤ 0.125 |
Escherichia coli | ≤ 0.125 |
Pseudomonas aeruginosa | 16 |
Methicillin-resistant Staphylococcus aureus (MRSA) | 32 |
These results indicate that the compound maintains potent activity against both Gram-positive and Gram-negative bacteria .
The antibacterial mechanism primarily involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. Molecular docking studies have shown that the compound binds effectively to these targets, suggesting a mechanism similar to that of fluoroquinolones .
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited enhanced penetration and efficacy against MRSA and MSSA infections when modified with different ester groups .
- Cytotoxicity : In vitro cytotoxicity assays showed low toxicity levels for this compound, indicating its potential for therapeutic use without significant adverse effects .
- Structural Modifications : Research has explored modifications at the C-3 carboxylic acid group, leading to compounds that induce apoptosis in cancerous cells while maintaining antibacterial properties .
Properties
Molecular Formula |
C16H18BrNO3 |
---|---|
Molecular Weight |
352.22 g/mol |
IUPAC Name |
ethyl 7-bromo-8-methyl-4-oxo-1-propan-2-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C16H18BrNO3/c1-5-21-16(20)12-8-18(9(2)3)14-10(4)13(17)7-6-11(14)15(12)19/h6-9H,5H2,1-4H3 |
InChI Key |
DHNYXHIRIBAXQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2C)Br)C(C)C |
Origin of Product |
United States |
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